molecular formula C3H8N2O2 B8585426 aminomethylideneazanium;acetate

aminomethylideneazanium;acetate

Cat. No.: B8585426
M. Wt: 104.11 g/mol
InChI Key: XPOLVIIHTDKJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminomethylideneazanium; acetate (CAS: 3473-63-0), also known as formamidinium acetate, is an ionic compound comprising the formamidinium cation $[C(NH2)2H]^+$ and the acetate anion $(CH_3COO^-)$. This compound is widely utilized in organic synthesis as a buffering agent, catalyst, or precursor in reactions involving amidine or guanidine derivatives .

  • Structure: The formamidinium cation features a planar structure with resonance stabilization between the nitrogen atoms. The acetate anion contributes to solubility in polar solvents like water.
  • Physical Properties: Molecular weight: 177.14 g/mol (C$2$H$7$N$2^+$·C$2$H$3$O$2^-$). It is hygroscopic and typically appears as a white crystalline solid.
  • Applications: Key uses include peptide synthesis, nucleic acid research, and as a reagent in the preparation of heterocyclic compounds .

Properties

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

IUPAC Name

aminomethylideneazanium;acetate

InChI

InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3)

InChI Key

XPOLVIIHTDKJRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C(=[NH2+])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamidine acetate can be synthesized through several methods. One common approach involves the reaction of orthoformate trialkyl ester, acetic acid, and ammonia. For instance, heating a mixture of triethyl orthoformate and acetic acid to 130-135°C while introducing ammonia gas yields formamidine acetate . Another method involves the electrochemical reduction of cyanamide in an aqueous acidic electrolyte, which is a more sustainable and cost-efficient process .

Industrial Production Methods

In industrial settings, formamidine acetate is often produced by reacting orthoformate triethyl ester, acetic acid, and ammonia. This method is preferred due to its relatively high yield and efficiency. The reaction typically occurs at elevated temperatures, and the product is isolated by distillation or crystallization .

Mechanism of Action

The mechanism by which formamidine acetate exerts its effects involves its role as a reagent in various chemical reactions. In the synthesis of heterocyclic compounds, it acts as a condensing agent, facilitating the formation of carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized .

Comparison with Similar Compounds

Guanidinium Acetate

  • Structure : $[C(NH2)3]^+$ paired with acetate.
  • Molecular Weight : 177.17 g/mol.
  • Solubility : Highly water-soluble (>500 g/L at 25°C).
  • Applications : Used in protein denaturation and RNA/DNA extraction due to its chaotropic properties.
  • Key Difference : Guanidinium has a stronger basicity (pKa ~13.6) compared to formamidinium (pKa ~12.4), making it more effective in disrupting hydrogen bonds .

Ethyl Acetate

  • Structure : Ester $(CH3COOCH2CH_3)$.
  • Molecular Weight : 88.11 g/mol.
  • Solubility: Limited water solubility (8.3 g/L), miscible with organic solvents.
  • Applications : Common solvent in paints, coatings, and pharmaceuticals.
  • Key Difference: Non-ionic and volatile, unlike the ionic, non-volatile formamidinium acetate .

Calcium Acetate

  • Structure : $Ca^{2+}$ paired with two acetate ions.
  • Molecular Weight : 158.17 g/mol.
  • Solubility : 37.4 g/100 mL in water.
  • Applications : Phosphate binder in renal therapy and food preservative.
  • Key Difference: Inorganic metal salt vs. organic cation salt; calcium acetate lacks nitrogen-based reactivity .

2-(Dimethylamino)ethyl Acetate

  • Structure : Ester with a tertiary amine group $(CH3COOCH2CH2N(CH3)_2)$.
  • Molecular Weight : 145.20 g/mol.
  • Solubility: Miscible with polar and non-polar solvents.
  • Applications : Intermediate in drug synthesis and corrosion inhibitor.
  • Key Difference : Combines ester and amine functionalities, enabling dual reactivity in organic reactions, unlike the purely ionic formamidinium acetate .

Comparative Data Table

Compound Structure Type Molecular Weight (g/mol) Solubility in Water Key Applications
Aminomethylideneazanium; acetate Ionic (organic cation) 177.14 High Organic synthesis, biochemistry
Guanidinium acetate Ionic (organic cation) 177.17 Very high Protein denaturation, RNA/DNA extraction
Ethyl acetate Ester 88.11 Low Solvent, flavoring agent
Calcium acetate Ionic (inorganic) 158.17 Moderate Medical, food preservative
2-(Dimethylamino)ethyl acetate Ester-amine hybrid 145.20 High Pharmaceutical intermediates

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